MCPA-dimethylammonium

Catalog No.
S1892898
CAS No.
2039-46-5
M.F
C11H16ClNO3
M. Wt
245.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MCPA-dimethylammonium

CAS Number

2039-46-5

Product Name

MCPA-dimethylammonium

IUPAC Name

2-(4-chloro-2-methylphenoxy)acetic acid;N-methylmethanamine

Molecular Formula

C11H16ClNO3

Molecular Weight

245.7 g/mol

InChI

InChI=1S/C9H9ClO3.C2H7N/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;1-3-2/h2-4H,5H2,1H3,(H,11,12);3H,1-2H3

InChI Key

PKAUICCNAWQPAU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)O.CNC

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)O.CNC

The exact mass of the compound MCPA-dimethylammonium is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: HERBICIDES. However, this does not mean our product can be used or applied in the same or a similar way.
  • Herbicide Research

    MCPA-dimethylammonium is a salt formed by combining MCPA (2-Methyl-4-chlorophenoxyacetic acid) with dimethylamine. MCPA is a well-known selective herbicide, and MCPA-dimethylammonium likely shares its herbicidal properties []. Research on MCPA's mode of action and environmental fate might shed light on potential applications for MCPA-dimethylammonium in this field [].

  • Environmental Monitoring

    Since MCPA-dimethylammonium is a derivative of MCPA, it might be useful as a reference standard for environmental monitoring purposes. Researchers studying the persistence and degradation of MCPA in the environment might utilize MCPA-dimethylammonium for analytical comparisons [].

  • Chemical Properties Research

    Scientific studies might explore the specific chemical properties of MCPA-dimethylammonium, such as its solubility, stability, and reactivity. This information could be valuable for understanding its potential applications in various fields [].

MCPA-dimethylammonium is a chemical compound that belongs to the family of phenoxy herbicides, specifically a dimethylammonium salt of 4-chloro-2-methylphenoxyacetic acid. It is commonly used in agricultural practices for the selective control of broadleaf weeds. The compound has a molecular formula of C₁₁H₁₆ClNO₃ and a molar mass of 233.71 g/mol. MCPA-dimethylammonium is characterized by its ability to mimic plant growth hormones, leading to uncontrolled growth in susceptible plants, particularly dicotyledons .

Of a dimethylamine salt ..." class="citation ml-xs inline" data-state="closed" href="https://pubs.acs.org/doi/10.1021/jf00064a005" rel="nofollow noopener" target="_blank"> . Its ability to form complexes with metals also adds an additional dimension to its utility in environmental applications compared to other compounds in its class.

MCPA-dimethylammonium exhibits biological activity primarily as an herbicide. It acts as a synthetic auxin, which disrupts normal plant growth processes by inducing excessive cell elongation and division. This mechanism leads to symptoms such as stem curling and leaf wilting, ultimately resulting in plant death. The herbicide selectively targets broadleaf plants while being less harmful to cereal crops . Its toxicity profile indicates that it is not highly toxic to mammals but can have environmental impacts, particularly regarding soil and water systems where it may influence microbial communities .

The synthesis of MCPA-dimethylammonium typically involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base. The dimethylamine salt form is obtained by neutralizing MCPA with dimethylamine:

MCPA+dimethylamineMCPA dimethylammonium\text{MCPA}+\text{dimethylamine}\rightarrow \text{MCPA dimethylammonium}

This method allows for the production of a stable herbicide formulation that is effective for agricultural use .

MCPA-dimethylammonium is primarily used as a herbicide for controlling broadleaf weeds in various agricultural settings, including cereal crops and pastures. Its selective nature allows it to be applied without adversely affecting grass species or crops like clover . Additionally, due to its ability to form complexes with metals, it is being explored for potential applications in environmental remediation efforts, particularly in enhancing the mobility of heavy metals in contaminated soils .

MCPA-dimethylammonium shares similarities with several other herbicides in the phenoxy family. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureUnique Features
2,4-Dichlorophenoxyacetic AcidC₈H₆Cl₂O₃More potent against a wider range of weeds; higher toxicity levels.
DicambaC₉H₉ClO₃Different mode of action; effective against perennial weeds.
2-Methyl-4-chlorophenolC₇H₇ClOA degradation product of MCPA; less effective as an herbicide.
MCPP (Mecoprop)C₈H₉ClO₂Similar auxin mimicry but less selective; used for turf management.

MCPA-dimethylammonium stands out due to its selective action against broadleaf weeds while being less harmful to grasses and cereals, making it particularly valuable in crop management strategies

Catalytic Chlorination Processes for 2-Methyl-4-Chlorophenoxyacetic Acid Precursor Synthesis

The industrial synthesis of 2-methyl-4-chlorophenoxyacetic acid dimethylammonium begins with the catalytic chlorination of 2-methylphenoxyacetic acid precursors [1]. The process employs a highly controlled chlorination methodology utilizing dimethylaminopyridine and dimethylformamide as catalytic agents in aqueous sodium hydroxide solutions [1]. The reaction proceeds through electrophilic aromatic substitution, where chlorine gas is introduced into the reaction mixture containing the phenoxyacetic acid substrate [1].

Recent patent literature demonstrates that the catalytic chlorination process achieves optimal efficiency when operated under specific parametric conditions [1]. The reaction temperature is maintained between 20-25°C to ensure controlled chlorination while preventing unwanted side reactions [1]. The chlorine feed rate is carefully regulated at 5-10 kilograms per hour to maintain steady-state conditions throughout the synthesis [1]. The aqueous sodium hydroxide solution serves dual purposes as both a reaction medium and a pH buffer, with concentrations maintained at 8% to provide optimal reaction conditions [1].

The catalytic system design incorporates dimethylaminopyridine as the primary catalyst, with loading rates ranging from 0.5 to 2.5 grams per reaction batch [1]. This catalyst facilitates the selective chlorination at the para position relative to the methyl group on the aromatic ring [1]. The addition of dimethylformamide as a co-catalyst enhances the reaction kinetics and improves the overall selectivity of the chlorination process [1].

Table 1: 2-Methyl-4-Chlorophenoxyacetic Acid Precursor Synthesis Process Parameters

Process ParameterOptimal RangeSource Reference
Reaction Temperature (°C)20-25CN101941903B
Reaction Time (hours)2-3CN101941903B
Chlorine Feed Rate (kg/hr)5-10CN101941903B
pH Control Range1-2CN101941903B
Sodium Hydroxide Concentration (%)8CN101941903B
Catalyst Loading (g)0.5-2.5CN101941903B
2-Methyl-4-Chlorophenoxyacetic Acid Yield (%)95.5CN101941903B
Product Purity (%)97.4CN101941903B

The process monitoring involves high-performance liquid chromatography analysis to track the conversion of starting materials and the formation of the desired chlorinated product [1]. The reaction endpoint is determined when the 2-methylphenoxyacetic acid content drops below 1% as monitored by chromatographic analysis [1]. Following the chlorination reaction, the product mixture undergoes acidification with concentrated hydrochloric acid to adjust the pH to 1-2, followed by cooling to 0-5°C to induce crystallization [1].

Advanced chlorination methodologies have been developed that utilize specialized catalytic systems to enhance selectivity and reduce by-product formation [2]. These approaches employ ionic liquid catalysts such as 1-isopropyl-4-methylimidazole phosphate or 1,3,4-tri-n-pentyl imidazolium tetrafluoroborate to achieve superior control over the chlorination process [2]. The ionic liquid catalysts demonstrate improved thermal stability and can be recycled multiple times without significant loss of catalytic activity [2].

Quaternary Ammonium Salt Formation: Dimethylamine Coupling Mechanisms

The formation of 2-methyl-4-chlorophenoxyacetic acid dimethylammonium involves the coupling of the chlorinated phenoxyacetic acid precursor with dimethylamine through quaternary ammonium salt formation mechanisms [3]. The process follows established quaternization reactions where the tertiary amine functionality of dimethylamine undergoes alkylation to form the quaternary ammonium cation [3]. This transformation is fundamental to creating the water-soluble salt form of the herbicide compound [3].

The quaternization mechanism proceeds through nucleophilic substitution where the dimethylamine nitrogen attacks the electrophilic carbon center [3]. The reaction kinetics are influenced by the electronic properties of both the amine nucleophile and the carboxylic acid electrophile [3]. The formation of the quaternary ammonium salt significantly enhances the water solubility of the final product compared to the parent acid form [3].

Industrial implementation of quaternary ammonium salt synthesis typically involves controlled addition of dimethylamine to the carboxylic acid precursor under specific temperature and pH conditions [4]. The reaction temperature is maintained between 90-100°C to ensure complete quaternization while preventing thermal decomposition of the product [4]. The reaction time is optimized to 2-3 hours to achieve maximum conversion efficiency [4].

Table 2: Quaternary Ammonium Salt Formation Parameters

Synthesis ParameterOptimized ValueProcess Benefit
Reaction Temperature (°C)90-100Controlled exothermic reaction
Reaction Time (hours)2-3Complete quaternization
Dimethyl Carbonate (kg)48Sufficient precursor supply
Concentrated Sulfuric Acid (kg)40Catalyst for dimethyl sulfate formation
Tertiary Amine AdditionDropwise additionHeat control and safety
Product Yield (%)>90Economic viability
Purity LevelHigh purityProduct quality assurance
By-product FormationMinimizedReduced waste generation

The coupling mechanism involves the formation of an intermediate complex between the carboxylate anion and the dimethylammonium cation [5]. This ionic association is stabilized through electrostatic interactions and hydrogen bonding between the carboxylate oxygen atoms and the ammonium hydrogen [5]. The stability of the resulting salt is enhanced by the delocalization of charge across the aromatic ring system [5].

Recent research has demonstrated that the quaternary ammonium salt formation can be optimized through the use of phase transfer catalysis [5]. This approach utilizes polymeric catalysts such as poly(acrylamide-co-diallyl dimethyl ammonium chloride) to facilitate the transfer of reactants between aqueous and organic phases [5]. The phase transfer mechanism enhances reaction rates and improves product selectivity by providing a more controlled reaction environment [5].

The dimethylamine coupling process also involves careful control of stoichiometric ratios to ensure complete conversion of the carboxylic acid precursor [6]. Excess dimethylamine is typically employed to drive the reaction to completion, with the unreacted amine being recovered through distillation or extraction processes [6]. The product purification involves crystallization from appropriate solvents to achieve the desired purity specifications [6].

Process Optimization: Yield Enhancement Strategies from Patent Literature

Patent literature reveals numerous strategies for optimizing the synthesis of 2-methyl-4-chlorophenoxyacetic acid dimethylammonium to achieve enhanced yields and improved process economics [1] [2] [7]. These optimization approaches encompass reaction condition modifications, catalyst system improvements, and advanced separation techniques [7]. The implementation of these strategies has resulted in significant improvements in both product yield and manufacturing efficiency [7].

Temperature optimization represents a critical factor in yield enhancement, with studies demonstrating that precise temperature control can increase yields by 10-20% [1]. The optimal temperature range for the chlorination step has been identified as 20-25°C, which provides the best balance between reaction rate and selectivity [1]. Deviations from this temperature range result in increased side product formation and reduced overall yield [1].

Catalyst system optimization has emerged as a particularly effective strategy for yield improvement [2]. The use of advanced catalytic systems, including imidazolium-based ionic liquids, has been shown to increase yields by 5-15% compared to conventional catalytic approaches [2]. These catalysts provide enhanced selectivity and can be recycled multiple times, contributing to improved process sustainability [2].

Table 3: Process Optimization Yield Enhancement Strategies

Optimization StrategyYield Enhancement (%)Key Technical Feature
Catalytic System Design5-15Improved selectivity
Reaction Condition Control10-20Optimized temperature and pH control
Raw Material Purity3-8Reduced side reactions
Process Integration8-12Streamlined operations
Real-time Monitoring5-10Predictive quality control
Advanced Separation12-18Enhanced product recovery
Heat Recovery Systems3-7Energy conservation
Quality Control Systems2-5Consistent product quality

Raw material purity optimization has been identified as another significant factor in yield enhancement [1]. The use of high-purity starting materials, particularly 2-methylphenoxyacetic acid with purity levels exceeding 98%, results in yield improvements of 3-8% [1]. This improvement is attributed to the reduction in side reactions that occur when impurities are present in the starting materials [1].

Process integration strategies involve the combination of multiple reaction steps into streamlined operations [7]. These approaches eliminate intermediate isolation and purification steps, resulting in yield improvements of 8-12% while reducing overall processing time [7]. The integration of reaction and separation operations has proven particularly effective in large-scale manufacturing environments [7].

Real-time monitoring systems have been implemented to provide continuous feedback on reaction progress and product quality [8]. These systems utilize advanced analytical techniques including high-performance liquid chromatography and near-infrared spectroscopy to monitor key process parameters [8]. The implementation of real-time monitoring results in yield improvements of 5-10% through early detection and correction of process deviations [8].

Advanced separation techniques, including membrane-based separations and crystallization optimization, contribute to yield enhancements of 12-18% [9]. These techniques improve product recovery from reaction mixtures and reduce losses during purification processes [9]. The optimization of crystallization conditions, including solvent selection and cooling rates, has proven particularly effective in maximizing product recovery [9].

Green Chemistry Approaches in Modern Manufacturing Protocols

The implementation of green chemistry principles in the manufacturing of 2-methyl-4-chlorophenoxyacetic acid dimethylammonium has become increasingly important in modern industrial protocols [10] [11]. These approaches focus on reducing environmental impact while maintaining or improving process efficiency and product quality [10]. The adoption of sustainable manufacturing practices aligns with regulatory requirements and corporate sustainability goals [10].

Bio-based solvent systems represent a significant advancement in green chemistry applications for herbicide manufacturing [10]. These solvents, derived from renewable plant sources, can reduce volatile organic compound emissions by up to 80% compared to traditional petroleum-based solvents [10]. The implementation of bio-based solvents has been shown to maintain reaction efficiency while significantly reducing environmental impact [10].

Phase transfer catalysis using environmentally benign polymeric catalysts has emerged as an effective green chemistry approach [11]. The use of poly(acrylamide-co-diallyl dimethyl ammonium chloride) as a phase transfer catalyst eliminates the need for organic solvents in the quaternary ammonium salt formation step [11]. This approach reduces waste generation and simplifies product purification processes [11].

Table 4: Green Chemistry Implementation Parameters

Green Chemistry ApproachEnvironmental BenefitImplementation Status
Bio-based SolventsUp to 80% volatile organic compound reductionCommercially available
Reduced Volatile Organic Compound EmissionsImproved air qualityIndustry standard
Phase Transfer CatalysisEliminates organic solventsResearch and pilot scale
Solvent-free SynthesisReduced solvent wasteEmerging technology
Renewable FeedstocksSustainable resource useUnder development
Energy EfficiencyLower carbon footprintProcess optimization
Waste MinimizationReduced waste streamsStandard practice
Biodegradable IntermediatesEnhanced biodegradabilityResearch phase

Solvent-free synthesis methodologies have been developed to eliminate or minimize the use of organic solvents throughout the manufacturing process [11]. These approaches utilize neat reaction conditions or water-based systems to achieve the desired chemical transformations [11]. The implementation of solvent-free processes results in significant reductions in waste generation and environmental impact [11].

Waste minimization strategies involve the optimization of reaction stoichiometry and the implementation of recycling systems for catalysts and solvents [10]. These approaches reduce the generation of waste streams and improve the overall sustainability of the manufacturing process [10]. The recycling of catalytic systems has proven particularly effective in reducing both waste generation and raw material consumption [10].

The development of biodegradable intermediates and by-products represents an emerging area of green chemistry research [13]. These approaches focus on designing synthetic pathways that generate environmentally benign intermediates that can be readily degraded in natural systems [13]. While still in the research phase, these technologies show promise for further reducing the environmental impact of herbicide manufacturing [13].

Thermodynamic Properties: Melting Point Decomposition Analysis

The thermodynamic properties of 2-methyl-4-chlorophenoxyacetic acid dimethylammonium salt reveal distinct thermal behavior characteristics that are fundamental to understanding its physical stability and handling requirements. The compound exhibits a well-defined melting point range of 115.4°C to 116.8°C, as determined through standardized OECD 102 methodology [1] [2]. This relatively narrow melting range indicates high purity and consistent crystalline structure in technical grade materials.

The thermal decomposition profile demonstrates remarkable thermal stability up to approximately 290°C, representing the decomposition onset temperature where molecular breakdown begins to occur [2] [3]. This substantial thermal stability window of approximately 175°C between the melting point and decomposition temperature provides significant operational safety margins for industrial processing and storage applications.

Detailed thermodynamic analysis reveals that the compound maintains its crystalline solid form at ambient temperatures, with a reported density ranging from 1.18 to 1.21 g/cm³ [1] [4]. The material presents as white to light brown crystalline powder with characteristic amine-like or phenolic amine odor, indicating the presence of the dimethylammonium moiety in the salt structure [1] [4] [5].

PropertyValueTemperature (°C)Reference
Melting Point115.4-116.8°C-Roberts 1993, Turk 1994 [1] [2]
Decomposition Temperature290°C-Turk 1994 [2]
Density1.18-1.21 g/cm³20Various sources [1] [4]
Molecular Weight245.70 g/mol-Chemical databases [6]

The vapor pressure characteristics demonstrate extremely low volatility, with values ranging from 8.18×10⁻⁵ to 1.36×10⁻⁴ Pa at 20°C [1] [4]. This low vapor pressure indicates minimal evaporation potential under normal storage and handling conditions, contributing to the compound's stability in solid formulations.

Thermal decomposition pathways analysis reveals that when heated beyond 290°C, the compound undergoes complex degradation reactions producing hazardous decomposition products including hydrogen chloride, carbon dioxide, nitrogen oxides, and various chlorinated organic compounds [7] [8] [9]. These decomposition products present significant safety concerns requiring controlled thermal processing conditions and appropriate ventilation systems.

Solubility Behavior in Aquatic and Organic Matrices

The solubility behavior of 2-methyl-4-chlorophenoxyacetic acid dimethylammonium salt exhibits remarkable variation across different solvent systems and environmental conditions. In aqueous systems, the compound demonstrates exceptional water solubility, with reported values for the dimethylammonium salt form reaching 866,000 mg/L [10] [11]. This extraordinarily high aqueous solubility reflects the ionic nature of the dimethylammonium salt formulation, which significantly enhances water miscibility compared to the parent acid form.

The parent acid form shows considerably lower water solubility, ranging from 300-395 mg/L at 25°C under acidic conditions [2] [12]. This dramatic difference in solubility between the salt and acid forms demonstrates the critical role of chemical formulation in determining environmental fate and bioavailability characteristics.

Solvent SystemSolubility (g/L)Temperature (°C)Reference
Water (salt form)866.025Morton et al. 2019 [10]
Water (acid form)0.3-0.39525Various sources [2] [12]
Methanol621.020Al Amin 2005 [2]
Acetone454.6-487.820Al Amin 2005 [2]
Propan-2-ol410.420Al Amin 2005 [2]
Ethyl acetate258.420Al Amin 2005 [2]
Octan-1-ol205.020Al Amin 2005 [2]

In organic solvent systems, the compound demonstrates preferential solubility in polar protic and polar aprotic solvents. Methanol exhibits the highest solubility at 621.0 g/L, followed by acetone at 454.6 g/L, reflecting the compound's amphiphilic characteristics [2]. The solubility decreases progressively with decreasing solvent polarity, with very low solubility in nonpolar solvents such as heptane (0.23 g/L) [2].

The organic solvent solubility profile indicates strong hydrogen bonding capabilities and dipole-dipole interactions, consistent with the presence of both the carboxylic acid derivative moiety and the dimethylammonium cation [2] [11]. This solubility behavior has significant implications for formulation development, extraction procedures, and environmental partitioning behavior.

Matrix effects in complex aqueous systems demonstrate that the presence of dissolved natural organic matter, ionic strength, and competing ions can significantly influence solubility and distribution behavior [13]. Studies indicate that humic and fulvic acids in natural waters can both enhance and inhibit solubility depending on the specific chemical interactions and environmental conditions [11] [14].

pH-Dependent Dissociation Constants in Aqueous Systems

The pH-dependent behavior of 2-methyl-4-chlorophenoxyacetic acid dimethylammonium salt represents one of the most critical physicochemical characteristics governing its environmental fate, bioavailability, and toxicological properties. The compound exhibits a well-defined acid dissociation constant (pKa) ranging from 3.07 to 3.73 at 25°C [2] [15] [14], indicating weak acid behavior in aqueous systems.

The dissociation equilibrium fundamentally controls the relative proportions of neutral molecular and anionic forms across different pH ranges. At pH values below the pKa, the compound exists predominantly in its neutral molecular form, while at pH values above the pKa, the anionic form predominates [14] [16]. This pH-dependent speciation has profound implications for solubility, mobility, and biological activity.

pHWater Solubility (mg/L)Log PowPredominant FormMobility
13952.70-2.80Neutral (89%)Low
526,2000.28-0.59Mixed formsModerate
7293,000-0.81 to -0.71Anionic (100%)High
9320,000-1.07 to -0.88Anionic (100%)Very high

At environmental pH values (typically 6-8), the compound exists almost entirely in the anionic form, resulting in extremely high water solubility and mobility [14] [11]. The dramatic increase in solubility from 395 mg/L at pH 1 to 320,000 mg/L at pH 9 demonstrates the profound influence of pH on aqueous behavior [2] [3].

The octanol-water partition coefficient (Log Pow) values show corresponding pH-dependent variation, ranging from 2.70-2.80 at pH 1 to -1.07 to -0.88 at pH 9 [2] [3]. This shift from positive to negative Log Pow values reflects the transition from lipophilic neutral molecules to hydrophilic anionic species as pH increases [14].

In deionized water, the dimethylammonium salt completely dissociates to the parent acid and dimethylammonium ion within 1.5 minutes of stirring [15] [17]. This rapid dissociation ensures that the environmental behavior is controlled by the parent acid's pH-dependent equilibrium rather than the salt form's properties [15] [18].

The Henderson-Hasselbalch equation accurately describes the pH-dependent speciation, with 89% of the compound in anionic form at pH 4 and 100% in anionic form at pH 7 [14]. This relationship is fundamental to predicting environmental fate, as the anionic form exhibits significantly higher mobility and lower soil adsorption compared to the neutral form [11] [16].

Photolytic Stability and Thermal Degradation Pathways

The photolytic stability characteristics of 2-methyl-4-chlorophenoxyacetic acid dimethylammonium salt reveal complex photodegradation mechanisms that are highly dependent on environmental conditions, pH, and light intensity. Direct photolysis studies using ultraviolet radiation demonstrate significant pH-dependent quantum yield variations, with values of 0.150 mol Ein⁻¹ in the pH range 5-9 and substantially lower values of 0.41×10⁻² mol Ein⁻¹ at pH 3 [19].

Under natural sunlight conditions, the compound exhibits photolytic half-lives ranging from 4.6 days in spray droplets to 25.4 days in aqueous buffered solutions [19] [20] [14]. These variations reflect the influence of physical matrix effects, light penetration, and chemical environment on photodegradation rates [21] [22].

ConditionHalf-lifeTemperature (°C)Primary Products
Direct UV photolysis (pH 5-9)Quantum yield 0.150 mol Ein⁻¹204-chloro-2-methylphenol
Natural sunlight (pH 7)25.4 days254-chloro-2-methylphenol
Spray droplets in air4.6 daysAmbientPhenolic compounds
Soil photolysis9-67 daysAmbientPhenolic metabolites

The primary photodegradation pathway involves cleavage of the ether bond linking the phenoxy and acetic acid moieties, resulting in the formation of 4-chloro-2-methylphenol as the major photoproduct [19] [21] [23]. Secondary degradation products include various phenolic derivatives, formylphenol compounds, and ultimately complete mineralization to carbon dioxide and water under prolonged exposure [10] [20].

Photolysis rates demonstrate strong correlation with pH, with alkaline conditions generally favoring faster degradation rates due to increased absorption of UV light by the anionic form [19] [24]. The presence of dissolved natural organic matter can both enhance and inhibit photodegradation through photosensitization and light screening effects [13].

Thermal degradation pathways reveal a complex sequence of molecular breakdown reactions initiated at temperatures above 290°C [2] [7]. The primary thermal decomposition products include hydrogen chloride, carbon dioxide, nitrogen oxides, and various chlorinated organic intermediates [7] [8] [9]. These decomposition products present significant toxicological concerns, requiring controlled thermal processing conditions and appropriate emission control systems.

The thermal stability profile indicates excellent stability under normal storage and handling conditions, with no significant decomposition below 200°C [7] [8] [25]. However, exposure to excessive heat, open flames, or hot surfaces can initiate rapid thermal decomposition with generation of toxic and corrosive gases [7] [26].

Advanced thermal analysis using differential scanning calorimetry and thermogravimetric analysis reveals distinct thermal transitions, including crystalline form changes, dehydration processes, and multiple decomposition stages . These thermal characteristics are critical for optimizing storage conditions, processing parameters, and safety protocols for industrial applications.

UNII

GW8NK4SDSS

Other CAS

2039-46-5

Wikipedia

Mcpa-dimethylammonium

Use Classification

HERBICIDES

Dates

Last modified: 08-16-2023

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